2-Amino-4-isopropylpyrimidine-5-carboxylic acid
Description
Historical Development of Pyrimidine Research
The systematic study of pyrimidines began in the late 19th century, marked by Édouard Grimaux’s 1879 synthesis of barbituric acid from urea and malonic acid. This breakthrough laid the foundation for understanding pyrimidine reactivity, as Grimaux’s work demonstrated the feasibility of constructing the heterocyclic core through condensation reactions. In 1884, Pinner expanded this knowledge by synthesizing pyrimidine derivatives via the reaction of ethyl acetoacetate with amidines, a method now known as the Pinner pyrimidine synthesis. These early efforts revealed the pyrimidine ring’s versatility, enabling substitutions at multiple positions to modulate physicochemical properties.
The 20th century saw pyrimidines transition from laboratory curiosities to biomedically essential molecules. Gabriel and Colman’s 1900 preparation of the parent pyrimidine compound via reduction of 2,4,6-trichloropyrimidine underscored the importance of halogenation and dehalogenation strategies in modifying the core structure. By mid-century, pyrimidine nucleotides such as cytosine, thymine, and uracil were recognized as fundamental components of DNA and RNA, cementing their biological significance.
Significance of Pyrimidine Derivatives in Medicinal Chemistry
Pyrimidine derivatives have emerged as critical agents in treating infectious diseases, cancers, and metabolic disorders. For instance, the antifungal pyrimidine sulfonylureas described by Li et al. exhibit MIC~90~ values as low as 0.05 μg/mL against Candida albicans, outperforming fluconazole by 3- to 30-fold. These compounds leverage the pyrimidine ring’s capacity to engage in hydrogen bonding and π-π interactions with microbial enzymes. Similarly, deuterated pyrimidines targeting cyclin-dependent kinases (CDKs) demonstrate IC~50~ values in the nanomolar range, highlighting their utility in disrupting cancer cell proliferation.
The structural plasticity of pyrimidines allows for strategic substitutions that enhance drug-like properties. Suzuki–Miyaura couplings, Buchwald–Hartwig aminations, and aldol condensations have been employed to introduce aryl, amino, and carbonyl groups, respectively. Such modifications optimize pharmacokinetic profiles by adjusting solubility, metabolic stability, and target affinity. For example, 3,4,5-trimethoxyphenyl-substituted pyrimidines exhibit improved kinase inhibition due to enhanced hydrophobic interactions with ATP-binding pockets.
Position of 2-Amino-4-isopropylpyrimidine-5-carboxylic Acid in Pyrimidine Research
This compound occupies a distinctive niche due to its multifunctional substituents. The carboxylic acid group at position 5 confers water solubility and enables salt formation, while the isopropyl moiety at position 4 introduces steric bulk that may influence receptor binding. The amino group at position 2 serves as a hydrogen bond donor, a feature critical for interactions with biological targets such as enzymes or nucleic acids.
This compound’s synthesis likely involves strategies analogous to those used for related pyrimidines. For instance, the Pinner synthesis could facilitate ring formation via condensation of a β-keto ester with an amidine precursor. Subsequent functionalization might employ nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling to install the isopropyl and carboxylic acid groups. Such synthetic routes align with methods described for antifungal and anticancer pyrimidine derivatives.
Research Motivations and Objectives
Current research on this compound is driven by three objectives: (1) elucidating its role in nucleotide biosynthesis, given the carboxylic acid moiety’s resemblance to orotic acid intermediates; (2) exploring its potential as a kinase inhibitor scaffold, leveraging the isopropyl group’s ability to occupy hydrophobic binding pockets; and (3) developing prodrug derivatives through esterification or amidation of the carboxylic acid function.
The compound’s structural features make it a candidate for fragment-based drug discovery. Fragment libraries increasingly incorporate pyrimidine cores due to their synthetic tractability and bioisosteric compatibility with purine-based drugs. Additionally, the amino and carboxylic acid groups provide handles for bioconjugation, enabling the creation of antibody-drug conjugates or diagnostic probes.
Contemporary Research Landscape
Recent advances in pyrimidine chemistry have expanded the toolkit for modifying this compound. Palladium-catalyzed cross-coupling reactions allow the introduction of diverse aryl and heteroaryl groups at position 4, while enzymatic resolutions can yield enantiomerically pure forms of the isopropyl substituent. Computational studies, particularly molecular docking and quantitative structure-activity relationship (QSAR) models, are being used to predict the compound’s interactions with targets like dihydrofolate reductase and thymidylate synthase.
Ongoing investigations also focus on the compound’s metabolic fate. The carboxylic acid group may undergo decarboxylation in vivo, analogous to the conversion of orotic acid to uracil monophosphate in pyrimidine biosynthesis. Understanding such transformations is crucial for optimizing bioavailability and minimizing off-target effects.
Properties
IUPAC Name |
2-amino-4-propan-2-ylpyrimidine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c1-4(2)6-5(7(12)13)3-10-8(9)11-6/h3-4H,1-2H3,(H,12,13)(H2,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIOOCOUQJSQPNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NC=C1C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-isopropylpyrimidine-5-carboxylic acid typically involves the reaction of appropriate pyrimidine precursors under controlled conditions. One common method includes the condensation of 2-amino-4-isopropylpyrimidine with a carboxylating agent, such as carbon dioxide, in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent, such as dimethylformamide, at elevated temperatures to facilitate the formation of the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques, such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-isopropylpyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkyl halides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, alcohols, and oxidized derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Amino-4-isopropylpyrimidine-5-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Amino-4-isopropylpyrimidine-5-carboxylic acid involves its interaction with peptidases, inhibiting their activity. This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing substrate access and subsequent protein degradation . The molecular targets include various peptidases involved in protein metabolism pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares substituents at key positions (2, 4, and 5) of pyrimidine-5-carboxylic acid derivatives:
Key Observations:
- Position 2 Modifications: Replacing the amino group (e.g., with Cl, OH, or methoxymethyl) alters reactivity and hydrogen-bonding capacity. Chlorine (in ) increases electrophilicity, favoring nucleophilic substitution , while methoxymethyl () introduces ether-based polarity .
- Position 4 Variations : Isopropyl (target compound) provides steric hindrance, whereas pyridinyl () enhances aromatic stacking. Hydroxyl groups () increase acidity and solubility .
- Position 5 Functionalization : Carboxylic acids (target compound, –8) offer ionizable groups critical for salt formation or binding interactions, whereas esters () improve membrane permeability .
Biological Activity
2-Amino-4-isopropylpyrimidine-5-carboxylic acid is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which include an amino group at the second position, an isopropyl group at the fourth position, and a carboxylic acid functional group at the fifth position of the pyrimidine ring. These structural elements contribute to its interactions with various biological targets, making it a subject of interest for further research.
- Molecular Formula : C8H11N3O2
- Molecular Weight : Approximately 181.19 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may function as an enzyme inhibitor by binding to active sites or allosteric sites, thereby hindering substrate binding or catalysis. Additionally, it can act as a ligand for various receptors, modulating their activity and influencing downstream signaling pathways .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, studies have shown that pyrimidine derivatives can inhibit bacterial growth by targeting specific enzymes involved in metabolic pathways unique to bacteria, such as the methylerythritol phosphate pathway .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been highlighted in various studies. For example, certain derivatives have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. The IC50 values for some related compounds against COX-2 were reported to be comparable to well-known anti-inflammatory drugs like celecoxib . This suggests that this compound may also possess similar anti-inflammatory properties.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in disease processes. For example, it has been shown to interact with enzymes in the isoprenoid biosynthesis pathway, which is crucial for various cellular functions in bacteria but absent in mammals, making it a potential target for antibacterial drug development .
Study 1: COX Inhibition
A study evaluating the structure-activity relationship (SAR) of pyrimidine derivatives found that certain compounds exhibited potent COX-2 inhibition with IC50 values around 0.04 μmol/L, indicating strong anti-inflammatory potential. The presence of electron-donating groups on the pyrimidine ring enhanced this activity .
Study 2: Antimicrobial Activity
Research focused on the antimicrobial effects of pyrimidine derivatives showed that compounds containing similar functional groups to this compound displayed significant antibacterial activity against strains such as Burkholderia pseudomallei. These compounds were designed to bind effectively to the active site of target enzymes within the bacteria .
Comparative Analysis of Related Compounds
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| 2-Amino-4-methylpyrimidine-5-carboxylic acid | C6H7N3O2 | Methyl group instead of isopropyl | Moderate COX inhibition |
| This compound | C8H11N3O2 | Isopropyl group enhancing hydrophobicity | Strong potential for anti-inflammatory and antimicrobial effects |
| 2-Amino-6-methylpyrimidine-5-carboxylic acid | C6H7N3O2 | Methyl substitution at sixth position | Limited biological activity reported |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
